(R)-2-Aminoundecanoic acid
CAS No.:
Cat. No.: VC3681032
Molecular Formula:
Molecular Weight: 201.31
* For research use only. Not for human or veterinary use.

Specification
Molecular Weight | 201.31 |
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Introduction
Chemical Structure and Properties
Structural Characteristics
(R)-2-Aminoundecanoic acid has the molecular formula C11H23NO2. By analogy with the structurally similar 2-Aminodecanoic acid (C10H21NO2), we can infer several key structural features:
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A linear aliphatic chain of 11 carbon atoms
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An amino group at the C2 position with R-stereochemistry
The compound can be represented in SMILES notation as CC(C)CCCCCCCC(C(=O)O)N, with specific stereochemistry indicators for the R-configuration at the alpha carbon.
Physical and Chemical Properties
While specific data for (R)-2-Aminoundecanoic acid is limited in the available literature, several properties can be reasonably predicted based on structurally similar compounds:
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Physical state: Likely a white crystalline solid at room temperature
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Solubility: Probably limited solubility in water due to the long hydrocarbon chain, but soluble in organic solvents
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Acid-base properties: Contains both acidic (carboxyl) and basic (amino) functional groups, making it amphoteric
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Melting point: Likely in the range of 190-200°C based on similar amino acids
Synthesis Methods
Chemical Synthesis Approaches
While the search results don't provide specific methods for synthesizing (R)-2-Aminoundecanoic acid, several approaches could potentially be adapted from methods used for similar compounds:
Asymmetric Synthesis
Applications
Peptide Chemistry
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Incorporation into peptides to create lipopeptides with unique properties
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Design of peptide-based surfactants leveraging both hydrophilic (amino acid) and hydrophobic (alkyl chain) regions
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Development of peptide mimetics for medicinal chemistry
Pharmaceutical Applications
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Potential use as a chiral intermediate in drug synthesis
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Possible development as a drug-delivery vector due to its amphiphilic nature
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Research into biological activity based on structural similarity to naturally occurring compounds
Polymer Applications
While omega-amino acids like 11-aminoundecanoic acid are widely used in polyamide production, (R)-2-Aminoundecanoic acid could offer unique properties in polymer chemistry:
Specialty Polymers
The stereochemistry at the alpha position could impart specific properties to resulting polymers:
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Controlled folding or helicity in the polymer chain
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Enhanced mechanical properties due to stereoregular structure
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Potential for biodegradable polymers with controlled degradation profiles
Comparison with Similar Compounds
Several compounds share structural similarities with (R)-2-Aminoundecanoic acid, each with distinct properties and applications:
Nomenclature and Identifiers
Based on systematic nomenclature patterns for similar compounds, (R)-2-Aminoundecanoic acid might also be known by several alternative names:
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(R)-2-Aminoundecanoic acid
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(R)-α-Aminoundecanoic acid
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Undecanoic acid, (R)-2-amino-
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(R)-2-Aminohendecanoic acid
This naming pattern follows the convention seen with 2-Aminodecanoic acid, which has synonyms including "Decanoic acid, 2-amino-" and "2-amino-decanoic acid" .
Current Research and Future Perspectives
Trends in Sustainable Chemistry
The chemical industry is increasingly focused on developing sustainable processes using renewable resources, as noted in the available literature . This trend may drive interest in compounds like (R)-2-Aminoundecanoic acid, particularly if they can be synthesized from bio-based starting materials.
The development of "green" synthesis routes for amino acids represents an active research area, with particular emphasis on:
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Reducing waste through catalytic methods
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Using renewable feedstocks
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Developing room-temperature, aqueous-phase reactions
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Implementing continuous-flow processes
Emerging Applications
Several emerging fields may create new applications for compounds like (R)-2-Aminoundecanoic acid:
Materials Science
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Development of self-assembling materials based on amino acid amphiphiles
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Creation of chiral materials with specific recognition properties
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Design of biocompatible polymers for medical applications
Biotechnology
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Potential incorporation into engineered proteins
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Use in peptidomimetics for enzyme inhibition
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Development of amino acid-based surfactants for biological applications
Advanced Synthesis Technologies
The innovative multienzyme cascade approaches recently developed for omega-amino acids represent the cutting edge of sustainable synthesis . Adapting these methods for alpha-amino acids with defined stereochemistry could lead to more efficient production of compounds like (R)-2-Aminoundecanoic acid.
Computational approaches, including molecular modeling and machine learning, may help optimize reaction conditions and enzyme engineering for improved stereoselectivity and efficiency in amino acid synthesis.
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